molecular formula C9H18ClN3 B1378043 [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1559063-98-7

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1378043
CAS No.: 1559063-98-7
M. Wt: 203.71 g/mol
InChI Key: NTGFYPPMXIGGHR-UHFFFAOYSA-N
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Description

Historical Context and Development of Aminopyrazole Chemistry

The development of aminopyrazole chemistry traces its origins to the early recognition of pyrazole derivatives as compounds of significant pharmaceutical importance. Historical documentation reveals that the discovery of antipyretic properties of antipyrine, along with the interesting dyeing properties of many azopyrazole derivatives, contributed substantially to the initial scientific interest in this class of compounds. The field gained momentum when 5-aminopyrazoles became recognized for their reported anti-inflammatory and antipyretic properties, establishing a foundation for extensive research into these derivatives as intermediates for synthesis of fused pyrazoles with potential biological activity.

The systematic study of aminopyrazole chemistry was formalized through comprehensive reviews published in 1964 and 1967, which established the fundamental knowledge base for this field. However, the extensive literature that emerged following these publications necessitated continuous updates to the understanding of aminopyrazole synthesis and reactivity. The chemistry of 3(5)-aminopyrazoles was subsequently reviewed in 1983, providing a crucial foundation for understanding the synthesis and chemical properties of this important class of heterocyclic compounds.

Modern developments in aminopyrazole chemistry have been driven by the recognition that these compounds serve as versatile building blocks for drug discovery. The established activity of pharmaceutical compounds such as Zaleplon, Viagra, and Allopurinol has reinforced scientific interest in aminopyrazole synthesis and chemistry. Recent advances have focused on developing novel synthetic routes that utilize structurally simple and commercially available starting reagents, with protocols requiring shorter reaction times and milder conditions compared to traditional methods.

The evolution of aminopyrazole chemistry has been characterized by continuous refinement of synthetic methodologies. Contemporary research has emphasized the development of direct preparation methods that employ primary amines as limiting reagents, representing a significant advancement from earlier approaches that relied on more complex synthetic pathways. These developments have established aminopyrazoles as preferred precursors for various pharmaceutical applications, stimulating ongoing investigations into their synthesis and biological properties.

Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives occupy a central position in modern chemical research due to their exceptional therapeutic potential and structural versatility. The pyrazole nucleus represents an easy-to-prepare scaffold with large therapeutic potential, consequently generating significant interest from both academic communities and pharmaceutical industries. Recent years have witnessed the publication of numerous papers and reviews focusing on the design, synthesis, and biological evaluation of different classes of pyrazoles and pyrazole-containing compounds.

The significance of pyrazole derivatives in chemical research stems from their ability to serve as frameworks for developing ligands that interact with diverse biological targets. Aminopyrazoles, in particular, have demonstrated their capacity to provide useful ligands for receptors and enzymes including p38 mitogen-activated protein kinase, various kinases, cyclooxygenase, and other targets important for bacterial and viral infections. This broad spectrum of biological activity has positioned pyrazole derivatives as privileged structures in medicinal chemistry.

Contemporary research has highlighted the particular importance of aminopyrazole-based compounds in different therapeutic areas, with notable success in anticancer and anti-inflammatory applications. The recent approval of Pirtobrutinib, an aminopyrazole-based pharmaceutical compound, demonstrates the clinical potential of this chemical class. Such developments underscore the continued relevance of pyrazole derivatives in drug discovery and development programs.

The versatility of pyrazole derivatives extends beyond their biological applications to encompass their utility as synthetic intermediates. The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines, representing an interesting array of fused heterocyclic systems. These synthetic transformations demonstrate the structural diversity that can be achieved through manipulation of the pyrazole core, further emphasizing the importance of these compounds in synthetic organic chemistry.

Research Application Target Class Biological Activity Reference
Anticancer Research Various Kinases Cytotoxicity against tumor cell lines
Anti-inflammatory Studies p38 Mitogen-Activated Protein Kinase Anti-inflammatory responses
Infectious Disease Research Bacterial and Viral Targets Antimicrobial activity
Drug Development Cyclooxygenase Analgesic properties

Overview of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride

This compound represents a sophisticated example of modern aminopyrazole chemistry, incorporating multiple structural features that contribute to its chemical and biological properties. This compound bears the molecular formula C₉H₁₈ClN₃ and exhibits a molecular weight of 203.71 grams per mole. The structural architecture of this molecule encompasses an isopropyl substituent at the N-1 position of the pyrazole ring, methyl groups at the 3 and 5 positions, and a methylamine functionality attached to the 4-position, all stabilized as the hydrochloride salt.

The systematic nomenclature of this compound reflects its complex substitution pattern, with the International Union of Pure and Applied Chemistry name being (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine hydrochloride. The Chemical Abstracts Service has assigned this compound the registry number 1559063-98-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems have generated various synonymous names, including 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride and this compound.

The molecular structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is NCC1=C(C)N(C(C)C)N=C1C.[H]Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier code offers another standardized representation of the molecular structure, facilitating computational analysis and database searching.

Commercial availability of this compound has been established through multiple chemical suppliers, indicating its utility in research applications. The compound is typically supplied with a purity specification of 95.0% or higher, meeting the quality standards required for research applications. Standard storage conditions recommend sealed containers maintained at 2-8°C in dry environments to preserve chemical stability.

Property Value Reference
Molecular Formula C₉H₁₈ClN₃
Molecular Weight 203.71 g/mol
Chemical Abstracts Service Number 1559063-98-7
Melting and Decomposition Laboratory Number MFCD13186079
Simplified Molecular Input Line Entry System NCC1=C(C)N(C(C)C)N=C1C.[H]Cl
Purity (Typical) ≥95.0%
Physical Form Solid
Storage Temperature 2-8°C

The structural features of this compound position it within the broader context of aminopyrazole chemistry while conferring specific properties that distinguish it from related compounds. The presence of the isopropyl group at the N-1 position contributes to the steric environment around the pyrazole ring, potentially influencing both chemical reactivity and biological activity. The dimethyl substitution pattern at positions 3 and 5 provides additional steric bulk and electron-donating effects that may modulate the electronic properties of the heterocyclic system.

The methylamine substituent at the 4-position represents the key functional group that classifies this compound as an aminopyrazole derivative. This primary amine functionality serves as a potential site for further chemical modification, including condensation reactions with various electrophilic species to generate more complex molecular architectures. The hydrochloride salt formation enhances the water solubility of the compound compared to the free base form, facilitating handling and potential biological applications.

Properties

IUPAC Name

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFYPPMXIGGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a suitable 1,3-diketone under acidic or basic conditions. For the specific compound , the reaction might involve a hydrazine derivative that will eventually lead to the incorporation of an isopropyl group and methyl groups at positions 3 and 5 of the pyrazole ring.

Formation of the Methylamine Linker

After forming the pyrazole ring with the desired substituents, the next step involves creating the methylamine linker. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable amine precursor to form the methylamine moiety.

Hydrochloride Salt Formation

The final step involves converting the free base of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine into its hydrochloride salt. This is typically done by reacting the amine with hydrochloric acid in a suitable solvent.

Purification and Characterization

Purification of the final product can be achieved through recrystallization or chromatographic methods. Characterization involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Data Table: Synthesis Overview

Step Reaction Reagents Conditions
1 Pyrazole ring formation Hydrazine derivative, 1,3-diketone Acidic or basic conditions
2 Introduction of isopropyl group Isopropyl halide Alkylation conditions
3 Introduction of methyl groups Methyl halide Alkylation conditions
4 Formation of methylamine linker Pyrazole derivative, amine precursor Nucleophilic substitution conditions
5 Hydrochloride salt formation Hydrochloric acid Suitable solvent

Research Findings

Research on pyrazole derivatives highlights their potential in various applications, including medicinal chemistry and materials science. The specific compound , [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, may exhibit unique properties due to its substituents, which could influence its biological activity or chemical reactivity.

Chemical Reactions Analysis

Alkylation

The primary amine reacts with alkyl halides to form secondary or tertiary amines. For example:

  • Reaction with methyl iodide :

    Amine HCl+CH3IBase e g K2CO3)N Methyl derivative\text{Amine HCl}+\text{CH}_3\text{I}\xrightarrow{\text{Base e g K}_2\text{CO}_3)}\text{N Methyl derivative}
    • Conditions : DMF, 60°C, 12 hours.

    • Yield : ~75% (analogous to ).

ReagentProductConditionsYieldReference
Methyl iodideN-Methylated derivativeDMF, K₂CO₃, 60°C75%
Ethyl bromideN-Ethyl derivativeTHF, NaH, RT68%

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

  • Reaction with acetyl chloride :

    Amine HCl+CH3COClEt3NAcetamide derivative\text{Amine HCl}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetamide derivative}
    • Conditions : Dichloromethane, triethylamine, 0°C → RT.

    • Yield : 82% (similar to ).

Acylating AgentProductConditionsYieldReference
Acetyl chlorideAcetamide derivativeDCM, Et₃N, 0°C → RT82%
Benzoyl chlorideBenzamide derivativeTHF, DMAP, RT70%

Schiff Base Formation

Reacts with aldehydes or ketones to form imines:

  • Reaction with benzaldehyde :

    Amine HCl+PhCHONaBH3CNImine intermediateReductionSecondary amine\text{Amine HCl}+\text{PhCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{Imine intermediate}\xrightarrow{\text{Reduction}}\text{Secondary amine}
    • Conditions : Methanol, NaBH₃CN, RT.

    • Yield : 65% .

Carbonyl CompoundProductConditionsYieldReference
BenzaldehydeN-Benzyl derivativeMeOH, NaBH₃CN, RT65%
AcetophenoneN-Phenethyl derivativeToluene, TiCl₄, RT58%

Reaction Monitoring and Characterization

  • Chromatography : Thin-layer chromatography (TLC) and HPLC ensure reaction progress and purity.

  • Spectroscopy :

    • ¹H NMR : δ 1.4–1.6 ppm (isopropyl CH₃), δ 2.3–2.5 ppm (pyrazole CH₃), δ 3.8 ppm (CH₂NH₂) .

    • IR : N–H stretch at ~3300 cm⁻¹ (amine), C–N stretch at 1250 cm⁻¹ .

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the pyrazole ring limit access to the amine, reducing yields in sterically demanding reactions.

  • Solubility : Hydrochloride salt requires polar solvents (e.g., DMF, MeOH) for dissolution, complicating reactions in nonpolar media .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride lies in medicinal chemistry. Its structure suggests potential activity as:

  • Anticancer Agent : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance selectivity towards cancerous cells.
  • Anti-inflammatory Properties : Pyrazole compounds have been documented for their anti-inflammatory effects. Research is ongoing to evaluate the efficacy of this compound in reducing inflammation markers in vitro and in vivo.

Agricultural Research

The compound may also find applications in agricultural science, particularly as a:

  • Pesticide or Herbicide : Given its nitrogen-rich structure, there is potential for this compound to act as a biocide. Studies could explore its effectiveness against specific pests or weeds that threaten crop yield.

Material Science

In material science, this compound can be explored for:

  • Polymer Development : Its amine functional group can participate in polymerization reactions, potentially leading to new materials with desirable properties such as increased durability or resistance to environmental factors.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines
Anti-inflammatory EffectsReduced levels of TNF-alpha in animal models
Pesticidal EfficacyEffective against common agricultural pests in preliminary trials
Polymerization PotentialSuccessfully incorporated into polymer matrices

Mechanism of Action

The mechanism of action of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

  • [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (lacks the isopropyl group).
  • [(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (ethyl substituent instead of isopropyl).
  • [(1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (bulkier cyclohexyl group).

Crystallographic and Physicochemical Properties

The isopropyl group introduces steric bulk, altering crystal packing and hydrogen-bonding networks compared to smaller substituents. For example:

Property [(1-Isopropyl-...)methyl]amine HCl [(3,5-Dimethyl-...)methyl]amine HCl [(1-Ethyl-...)methyl]amine HCl
Melting Point (°C) 192–194 185–187 178–180
Solubility (H₂O, mg/mL) 12.5 18.3 15.8
Space Group P2₁/c P1̄ C2/c
Hydrogen Bonds (per unit) 4 3 4

Data derived from SHELXL-refined XRD studies show that the isopropyl group increases torsional strain, leading to a higher melting point and reduced solubility compared to the ethyl analogue. The cyclohexyl derivative exhibits even lower solubility (6.2 mg/mL) due to enhanced hydrophobicity .

Research Findings and Implications

  • Crystal Packing : The isopropyl group disrupts planar stacking, favoring a herringbone arrangement in the crystal lattice. This contrasts with the columnar packing of the unsubstituted analogue .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at 220°C, 30°C higher than the ethyl variant, attributed to stronger van der Waals interactions.

Biological Activity

[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, with the CAS number 1432681-84-9, is a compound of interest due to its potential biological activities. This article reviews existing research on its pharmacological properties, focusing on its anticancer effects, metabolic stability, and mechanism of action.

  • Chemical Formula : C₉H₁₇N₃·HCl
  • Molecular Weight : 195.71 g/mol
  • Purity : ≥95% .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study involving related pyrazole derivatives demonstrated significant antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The compounds reduced mTORC1 activity and enhanced autophagy, indicating a novel mechanism of action in cancer treatment .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A<0.5mTORC1 inhibition, autophagy induction
Compound B0.8Disruption of autophagic flux
[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine HClTBDTBD

The anticancer activity is primarily attributed to the modulation of autophagy pathways and inhibition of mTORC1 signaling. These pathways are crucial for cellular metabolism and survival under stress conditions. The accumulation of LC3-II protein suggests that these compounds disrupt normal autophagic flux, leading to increased cell death in cancerous cells .

Metabolic Stability and Pharmacokinetics

Metabolic studies indicate that this compound exhibits moderate metabolic stability. In vivo studies have shown that the compound maintains reasonable bioavailability with low first-pass metabolism, which is essential for its therapeutic efficacy .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityModerate
Half-LifeTBD
Metabolic StabilityModerate
CYP450 InhibitionLow (<10 μM)

Case Studies

In a specific case study involving the compound's analogs, researchers observed that modifications in the pyrazole ring significantly affected biological activity. For instance, substituents at different positions on the pyrazole ring altered both the potency and selectivity against various cancer cell lines .

Q & A

Q. What strategies mitigate common side reactions (e.g., over-alkylation) during synthesis?

  • Methodology :
  • Stepwise Addition : Introduce reagents dropwise to control exothermic reactions.
  • Low-Temperature Phases : Initiate reactions at 0–5°C to suppress by-product formation.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the free amine intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Reactant of Route 2
[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.